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molecular formula C14H16N2 B8497934 2-Methyl-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine CAS No. 62100-66-7

2-Methyl-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine

Cat. No. B8497934
M. Wt: 212.29 g/mol
InChI Key: QUBFTQACXYGDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04081543

Procedure details

A solution of 50.0 g of 5-amino-1,2,3,4-tetrahydrobenzo[g]isoquinolin-2-ylcarboxylic acid ethyl ester (see Example 4a-c for production) in 1.2 litres of anhydrous tetrahydrofuran is added dropwise at temperatures of between 15° - 30° to a suspension of 23.0 g of lithium aluminium hydride in 500 ml of anhydrous tetrahydrofuran while cooling. The reaction mixture is stirred for 5 hours at the boiling temperature, is cooled to 0° and is decomposed by the dropwise addition of 90 ml of a saturated sodium sulphate solution at 0° - 5°. The precipitated inorganic product is filtered off, is washed with tetrahydrofuran and concentrated by evaporation. The title compound crystallizes from the evaporation residue with the addition of ethanol and is again recrystallized from ethanol. M.Pt.: 97° - 99°.
Name
5-amino-1,2,3,4-tetrahydrobenzo[g]isoquinolin-2-ylcarboxylic acid ethyl ester
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([N:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][C:10]3[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=3[C:12]=2[NH2:16])[CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[NH2:16][C:12]1[C:11]2[CH:17]=[CH:18][CH:19]=[CH:20][C:10]=2[CH:9]=[C:8]2[C:13]=1[CH2:14][CH2:15][N:6]([CH3:4])[CH2:7]2 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
5-amino-1,2,3,4-tetrahydrobenzo[g]isoquinolin-2-ylcarboxylic acid ethyl ester
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)N1CC2=CC3=C(C(=C2CC1)N)C=CC=C3
Name
Quantity
23 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 5 hours at the boiling temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0°
FILTRATION
Type
FILTRATION
Details
The precipitated inorganic product is filtered off
WASH
Type
WASH
Details
is washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The title compound crystallizes from the evaporation residue with the addition of ethanol
CUSTOM
Type
CUSTOM
Details
is again recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=C2CCN(CC2=CC2=C1C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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